Mearsine
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Overview
Description
Mearsine is a member of cyclohexanones.
Scientific Research Applications
1. Unique Chemical Structure and Synthesis
- Mearsine, an alkaloid from the plant Peripentadenia mearsii, is noted for its novel isoquinuclidine structure. This structure allows for charge transfer between carbonyl and an azomethine group, making this compound a subject of interest in chemical research for its unique properties (Robertson et al., 1984).
- The synthesis of isoquinuclidinones, including this compound, has been achieved through a one-pot procedure involving conjugate addition of ammonia followed by cyclisation. This advancement in synthetic methodology highlights the potential for efficient production of this compound and similar compounds (Cuthbertson, Aydon & Taylor, 2011).
2. Applications in Biomedical Research
- While specific studies on this compound in biomedical research are limited, the broader field of microelectrode arrays (MEAs) demonstrates the potential for compounds like this compound in this area. MEAs can provide extracellular electrophysiological information about biological systems, suggesting a possible role for this compound in cellular network analysis (Jones et al., 2011).
3. Potential in Pharmacological Research
- This compound's binding affinity for human delta-opioid receptors indicates its potential for pharmacological applications. Studies on similar alkaloids demonstrate opportunities for exploring this compound as a therapeutic agent, especially in the context of opioid receptor interactions (Katavic et al., 2007).
Properties
CAS No. |
92446-42-9 |
---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3,8-dimethyl-2-azabicyclo[2.2.2]oct-2-en-5-one |
InChI |
InChI=1S/C9H13NO/c1-5-3-7-4-8(11)9(5)6(2)10-7/h5,7,9H,3-4H2,1-2H3 |
InChI Key |
XWZBTIGBVQYTRB-UHFFFAOYSA-N |
SMILES |
CC1CC2CC(=O)C1C(=N2)C |
Canonical SMILES |
CC1CC2CC(=O)C1C(=N2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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